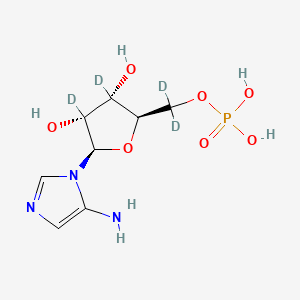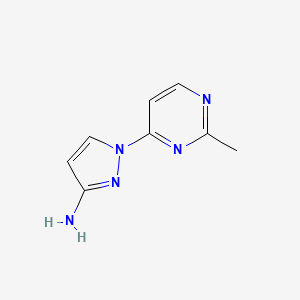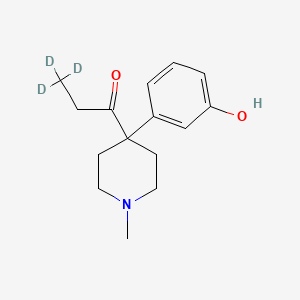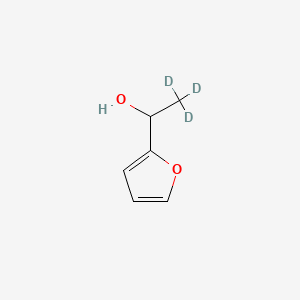
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring through a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Esterification with Benzoic Acid: The final step involves the esterification of the hydroxymethylated dioxolane with benzoic acid, typically using a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex compounds.
Wirkmechanismus
The mechanism of action of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-2,4-dimethanol: Lacks the benzoate ester group, making it less hydrophobic.
alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol: Similar structure but without the benzoate ester, affecting its reactivity and solubility.
Benzoic Acid Esters: Compounds with similar ester groups but different core structures.
Uniqueness
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate is unique due to the combination of the dioxolane ring and the benzoate ester, which imparts specific chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets.
Eigenschaften
Molekularformel |
C13H16O6 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
[(2S,4S)-4-[(1R)-1,2-dihydroxyethyl]-1,3-dioxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C13H16O6/c14-6-10(15)11-7-17-12(19-11)8-18-13(16)9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2/t10-,11+,12+/m1/s1 |
InChI-Schlüssel |
GTVCILPJTFEAPF-WOPDTQHZSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](O1)COC(=O)C2=CC=CC=C2)[C@@H](CO)O |
Kanonische SMILES |
C1C(OC(O1)COC(=O)C2=CC=CC=C2)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


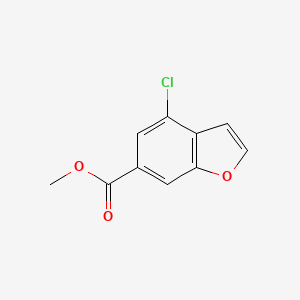
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
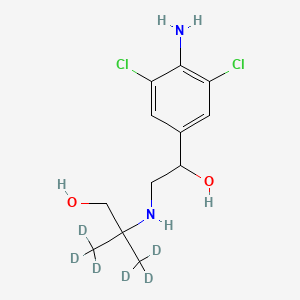
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)


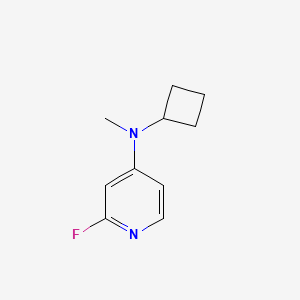
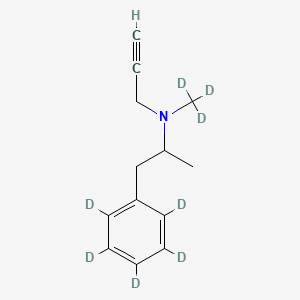
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
